Neurotensin (1-11)
CAS No.: 74032-89-6
Cat. No.: VC3756655
Molecular Formula: C66H99N19O18
Molecular Weight: 1446.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74032-89-6 |
---|---|
Molecular Formula | C66H99N19O18 |
Molecular Weight | 1446.6 g/mol |
IUPAC Name | (4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 |
Standard InChI Key | CUQGKXAMPVUPEU-JXYYACCNSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 |
Introduction
Structure and Properties
Chemical Structure
Neurotensin (1-11) consists of the first eleven amino acids of the full neurotensin sequence (pELYENKPRRPY), lacking the C-terminal Ile-Leu dipeptide present in the complete thirteen-amino acid neurotensin (pELYENKPRRPYIL) . The full neurotensin sequence contains a critical tyrosine at position 11 (Y11) that marks the boundary between Neurotensin (1-11) and the remaining C-terminal fragment .
Physical Properties
Neurotensin (1-11) is a linear peptide with a molecular weight of 1446.66 Da . As a fragment of the full neurotensin peptide, it retains some of the physical characteristics of the parent molecule but demonstrates distinct binding properties and pharmacological activities.
Formation and Metabolism
Enzymatic Generation
Neurotensin (1-11) is primarily generated through a phosphoramidon-sensitive cleavage of the full-length neurotensin at the Tyr-11-Ile-12 bond . This cleavage is mediated by endopeptidase 24.11, a membrane-bound zinc metallopeptidase that plays a crucial role in the metabolism of various neuropeptides .
Biological Activities
Central Nervous System Activity
Neurotensin (1-11) has been identified as a non-opioid 'reward peptide' in the central nervous system, suggesting a role in reward-related behaviors and possibly in addiction mechanisms . This function may be related but distinct from the neuromodulatory effects of full-length neurotensin on classical neurotransmitters such as dopamine and glutamate .
Receptor Interactions
Receptor Specificity
Research on the receptor interactions of Neurotensin (1-11) has revealed intriguing differences compared to the full-length neurotensin. While the C-terminal fragment of neurotensin (NT8-13) is known to be the primary epitope for high-affinity binding to classical neurotensin receptors (NTR1, NTR2, and NTR3), Neurotensin (1-11) appears to act through distinct receptor mechanisms .
Novel Receptor Mechanisms
Physiological and Pharmacological Significance
Endocrine Regulation
The inhibitory effect of Neurotensin (1-11) on cortisol secretion suggests a potential role in the regulation of the hypothalamic-pituitary-adrenal axis, which is crucial for stress response and homeostasis . This function positions Neurotensin (1-11) as a possible endocrine factor in the complex network controlling corticosteroid production.
Comparison with Full-Length Neurotensin
Structural and Functional Comparison
Table 1 presents a comprehensive comparison between Neurotensin (1-11) and the full-length neurotensin peptide, highlighting their structural, functional, and pharmacological differences.
Table 1: Comparison of Neurotensin (1-11) and Full-Length Neurotensin
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume